molecular formula C31H39N5O6 B10847659 cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro]

cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro]

Cat. No.: B10847659
M. Wt: 577.7 g/mol
InChI Key: FQWUNUXAOHTLLG-ASDGIDEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHAP1 involves recombinant DNA technology. The gene encoding CHAP1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under optimal conditions to express the CHAP1 protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods: In an industrial setting, large-scale production of CHAP1 follows similar principles but on a larger scale. Fermenters are used to culture the host cells, and downstream processing involves cell lysis, protein purification, and quality control to ensure the purity and activity of the CHAP1 protein .

Chemical Reactions Analysis

Types of Reactions: CHAP1 undergoes various post-translational modifications, including phosphorylation and ubiquitination. These modifications regulate its activity and stability during the cell cycle .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

CHAP1 has significant applications in various fields:

Mechanism of Action

CHAP1 functions by binding to kinetochores, structures on chromosomes that attach to microtubules. It recruits other proteins, such as Centromere Protein E (CENPE) and Centromere Protein F (CENPF), to ensure proper chromosome alignment and segregation. The phosphorylation of CHAP1 by Cyclin-dependent kinase 1 (CDK1) activates it, while ubiquitination by E3 ubiquitin ligases leads to its degradation, thus regulating its activity during the cell cycle .

Comparison with Similar Compounds

Uniqueness of CHAP1: CHAP1 is unique in its dual role of ensuring chromosome alignment and maintaining kinetochore-microtubule attachments. Its specific interactions with CENPE and CENPF distinguish it from other similar proteins .

Properties

Molecular Formula

C31H39N5O6

Molecular Weight

577.7 g/mol

IUPAC Name

6-[(3S,6S,9S,12R)-3,6-dibenzyl-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.3.0]pentadecan-9-yl]-N-hydroxyhexanamide

InChI

InChI=1S/C31H39N5O6/c37-27(35-42)17-9-3-8-15-23-28(38)33-24(19-21-11-4-1-5-12-21)29(39)34-25(20-22-13-6-2-7-14-22)31(41)36-18-10-16-26(36)30(40)32-23/h1-2,4-7,11-14,23-26,42H,3,8-10,15-20H2,(H,32,40)(H,33,38)(H,34,39)(H,35,37)/t23-,24-,25-,26+/m0/s1

InChI Key

FQWUNUXAOHTLLG-ASDGIDEWSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)NO

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)NO

Origin of Product

United States

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